(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1256358-67-4
VCID: VC0059355
InChI: InChI=1S/C13H12BClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8,16-17H,9H2
SMILES: B(C1=CC(=CC=C1)COC2=CC=CC=C2Cl)(O)O
Molecular Formula: C13H12BClO3
Molecular Weight: 262.496

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

CAS No.: 1256358-67-4

Cat. No.: VC0059355

Molecular Formula: C13H12BClO3

Molecular Weight: 262.496

* For research use only. Not for human or veterinary use.

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid - 1256358-67-4

Specification

CAS No. 1256358-67-4
Molecular Formula C13H12BClO3
Molecular Weight 262.496
IUPAC Name [3-[(2-chlorophenoxy)methyl]phenyl]boronic acid
Standard InChI InChI=1S/C13H12BClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8,16-17H,9H2
Standard InChI Key BQZSATLDHKVMHT-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)COC2=CC=CC=C2Cl)(O)O

Introduction

Chemical Identity and Structure

Identification Parameters

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is uniquely identified through several standardized parameters that enable precise chemical recognition and classification. The compound has been assigned the CAS registry number 1256358-67-4, which serves as its primary identifier in chemical databases and literature . In addition to its CAS number, the compound is registered in PubChem with the identifier CID 53211403, facilitating access to its comprehensive chemical information . The IUPAC name [3-[(2-chlorophenoxy)methyl]phenyl]boronic acid provides a systematic nomenclature that precisely describes the structural arrangement of atoms within the molecule .

Various synonyms have been documented for this compound, including "3-(2-CHLOROPHENOXYMETHYL)PHENYLBORONIC ACID" and "Boronic acid, B-[3-[(2-chlorophenoxy)methyl]phenyl]-", which may appear in different chemical catalogs and research publications . These alternative naming conventions, while technically correct, all refer to the identical chemical entity. The compound was first documented in chemical databases in 2011, with the most recent modification to its record occurring on March 8, 2025, indicating ongoing curation and potential research interest .

Molecular and Structural Properties

The molecular formula of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is C₁₃H₁₂BClO₃, representing its atomic composition of 13 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms . The compound has a molecular weight of 262.50 g/mol, which places it in a range commonly observed for small molecule pharmaceutical candidates and synthetic intermediates . The structural backbone consists of two aromatic rings connected via an oxygen-containing linker, with a boronic acid group (-B(OH)₂) attached to one of the phenyl rings and a chlorine substituent on the other.

Table 1: Molecular and Structural Parameters of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

ParameterValueSource
Molecular FormulaC₁₃H₁₂BClO₃PubChem
Molecular Weight262.50 g/molPubChem
Exact Mass262.0568021 DaPubChem
Monoisotopic Mass262.0568021 DaPubChem
InChIInChI=1S/C13H12BClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8,16-17H,9H2PubChem
InChIKeyBQZSATLDHKVMHT-UHFFFAOYSA-NPubChem
SMILESB(C1=CC(=CC=C1)COC2=CC=CC=C2Cl)(O)OPubChem

The structural arrangement reveals a meta-substituted phenylboronic acid with the methoxyphenyl linkage at the meta position relative to the boronic acid group. This specific arrangement contributes to the compound's chemical behavior and potential biological activity, as the spatial configuration influences its interaction with biological targets and its reactivity in chemical transformations .

Physicochemical Properties

The physicochemical properties of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid provide crucial insights into its behavior in different environments and its potential applications in various chemical and biological systems. According to computed property data, the compound contains 2 hydrogen bond donors (the hydroxyl groups of the boronic acid moiety) and 3 hydrogen bond acceptors (oxygen atoms in the structure) . These hydrogen bonding characteristics are important determinants of how the molecule interacts with solvents, biological macromolecules, and other chemical entities.

The compound has 4 rotatable bonds, which confers a degree of conformational flexibility that can influence its binding to potential biological targets . The topological polar surface area (TPSA) is calculated to be 49.7 Ų, which is within a range generally considered favorable for membrane permeability and oral bioavailability in drug development . With a complexity score of 252 (as computed by Cactvs algorithm), the molecule exhibits moderate structural complexity, reflecting its multiple functional groups and substituents .

Table 2: Physicochemical Properties of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

PropertyValueRelevance
Hydrogen Bond Donor Count2Determines solubility and interactions with biological targets
Hydrogen Bond Acceptor Count3Affects binding affinity and solubility properties
Rotatable Bond Count4Influences conformational flexibility and binding entropy
Topological Polar Surface Area49.7 ŲIndicates potential for membrane permeability
Heavy Atom Count18Reflects molecular size and complexity
Formal Charge0Neutral charge state at physiological pH
Complexity252Moderate structural complexity

These physicochemical properties collectively suggest that (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid possesses characteristics that could be favorable for drug development purposes, including reasonable size, moderate flexibility, and appropriate polarity for potential biological activities .

Research Status and Future Directions

Current Research Landscape

Research on (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid appears to be in relatively early stages, with limited published studies specifically focused on this compound. The compound's inclusion in chemical databases and commercial catalogs indicates recognition of its potential utility, but comprehensive investigations into its properties, reactivity, and biological activities remain areas for further exploration. Given its classification as an organoborane and the general interest in boronic acid derivatives, this compound represents an opportunity for expanded research efforts.

The potential biological activities mentioned in the search results—anticancer, antimicrobial, and antioxidant properties—suggest promising directions for future investigations. These preliminary indications warrant systematic studies to elucidate the mechanisms of action, structure-activity relationships, and optimization strategies for these biological activities. Collaborative efforts between synthetic chemists and biological scientists could accelerate progress in understanding and harnessing the therapeutic potential of this compound.

Future Research Opportunities

Several promising research directions could be pursued to advance understanding of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid and expand its applications:

  • Comprehensive evaluation of biological activities against specific cancer cell lines, microbial strains, and oxidative stress models to validate and quantify the preliminary indications of anticancer, antimicrobial, and antioxidant properties.

  • Structural modification studies to generate analogs with enhanced potency, selectivity, and pharmacokinetic properties, potentially leading to optimized lead compounds for therapeutic development.

  • Investigation of reaction methodology using this compound as a model substrate for developing new synthetic transformations, particularly those involving both the boronic acid and chlorophenoxy functionalities.

  • Exploration of potential applications in materials science, such as polymer modification, sensing technologies, or boron neutron capture therapy (BNCT) approaches.

  • Computational studies to predict interactions with biological targets and guide rational design of derivatives with improved properties.

These research avenues would contribute to a more comprehensive understanding of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid and potentially unlock new applications across multiple scientific domains.

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